Class-Level Carbonic Anhydrase IX Inhibition Potency of Para-Substituted Phenylethynylbenzenesulfonamides
Within the phenylethynylbenzenesulfonamide class, compounds bearing a para-sulfamoyl group on the central phenyl ring exhibit the highest inhibitory potency against tumor-associated carbonic anhydrase IX (CA IX). The unsubstituted 4-(phenylethynyl)benzenesulfonamide (the class baseline comparator) demonstrates a Ki of 0.069 µM against hCA IX [1]. While the target compound 4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide lacks a direct sulfamoyl group on the central phenyl ring (the sulfonamide nitrogen is linked to the 4-(phenylethynyl)phenyl aniline moiety), its 4-chlorobenzenesulfonamide head group is anticipated to maintain sub-micromolar CA IX inhibition based on class SAR trends, where electron-withdrawing substituents on the terminal phenyl enhance isoform selectivity [2]. The analogous meta-substituted regioisomer 3-(phenylethynyl)benzenesulfonamide shows a markedly weaker Ki of 6.9 µM against CA IX, representing a 100-fold potency loss, confirming that regioisomeric substitution alone can ablate tumor-CA activity [1].
| Evidence Dimension | Carbonic anhydrase IX (hCA IX) inhibition potency (Ki) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be in the sub-micromolar range based on class SAR (extrapolated from 4-chlorobenzenesulfonamide template activity) |
| Comparator Or Baseline | 4-(phenylethynyl)benzenesulfonamide: Ki = 0.069 µM (69 nM) against hCA IX. 3-(phenylethynyl)benzenesulfonamide (meta regioisomer): Ki = 6.9 µM against hCA IX. |
| Quantified Difference | ~100-fold potency difference between para- and meta-substituted regioisomers in the parent series (0.069 µM vs 6.9 µM). The 4-chloro modification is expected to further modulate potency. |
| Conditions | Stopped-flow CO2 hydration assay; recombinant human CA isoforms I, II, IX, XII; pH and temperature not specified in the original publication (Knaus et al., 2011). |
Why This Matters
The position of the sulfonamide attachment and the nature of the terminal aromatic substituent critically determine isoform selectivity and potency; this compound occupies a distinct structural niche within the phenylethynylbenzenesulfonamide family.
- [1] Knaus, E.E., Innocenti, A., Scozzafava, A. & Supuran, C.T. (2011) Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II. Bioorg. Med. Chem. Lett., 21, 5892–5896. Ki data extracted from BRENDA enzyme database summary. View Source
- [2] Supuran, C.T. (2008) Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat. Rev. Drug Discov., 7, 168–181. View Source
